alpha,4-Dichlorobenzaldoxime

Solid-state characterization Process chemistry Pre-formulation

Challenge: Reproducibility issues arise when substituting benzohydroximoyl chloride regioisomers due to divergent crystallinity, melting points (>45°C difference), and cycloaddition reactivity. Solution: This specified 4-chloro isomer offers validated, solid-state handling (mp 87-88°C) at ≥95% purity. - Enables solvent/catalyst-free isoxazole synthesis under ball-milling (86% yield). - Direct precursor to 18FBIC for PET tracer cold reference standards. - Class C beta-lactamase inhibitor probe (IC50 = 3.0 µM).

Molecular Formula C7H5Cl2NO
Molecular Weight 190.02 g/mol
Cat. No. B7790302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha,4-Dichlorobenzaldoxime
Molecular FormulaC7H5Cl2NO
Molecular Weight190.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=NO)Cl)Cl
InChIInChI=1S/C7H5Cl2NO/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H
InChIKeyJPBNMRDGFBFKLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha,4-Dichlorobenzaldoxime Baseline Profile


alpha,4-Dichlorobenzaldoxime, systematically named 4-chloro-N-hydroxybenzimidoyl chloride or (1Z)-4-chloro-N-hydroxybenzenecarboximidoyl chloride, is a crystalline benzohydroximoyl chloride derivative [1]. It serves as a stable, isolable precursor to 4-chlorobenzonitrile oxide, a reactive 1,3-dipole employed in cycloaddition-based heterocycle construction [2][3]. The compound exists as a solid at ambient temperature with a melting point of 87–88 °C and is typically supplied at ≥95% purity [1].

Workflow

Stable isolable precursor to 4-chlorobenzonitrile oxide for [3+2] cycloaddition heterocycle synthesis

Protocol compatibility

Validated in solvent-free mechanochemical isoxazole synthesis with published optimized conditions

Building block scope

Metal-free dihydroquinazolinone construction; beta-lactamase inhibitor probe research

alpha,4-Dichlorobenzaldoxime: Why Generic Substitution Fails


Benzohydroximoyl chlorides bearing different aryl substitution patterns exhibit markedly divergent crystallinity, melting behavior, and reactivity profiles in cycloaddition reactions . The 4-chloro substitution on the aromatic ring electronically modulates the nitrile oxide dipole, influencing both the rate of dehydrohalogenation and the regiochemical outcome of subsequent [3+2] cycloadditions [1][2]. Simple interchange with the 2,4-dichloro or 3,4-dichloro positional isomer would alter the solid-state handling properties (melting point differs by >45 °C) and may necessitate re-optimization of reaction conditions, as the steric and electronic environment of the hydroximoyl chloride moiety is not conserved across regioisomers . The quantitative evidence below substantiates why direct analog substitution is not scientifically justified without re-validation.

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Positional isomerism (2,4- or 3,4-dichloro) markedly alters crystallinity and melting behaviour, affecting solid handling and dissolution.

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Aryl substitution pattern electronically modulates nitrile oxide dipole reactivity; regiochemical outcomes of cycloaddition may shift.

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No published synthetic validation data exist for the 2,4- or 3,4-dichloro isomers in the reported mechanochemical or quinazolinone protocols.

alpha,4-Dichlorobenzaldoxime Differentiation Evidence


Melting Point: Handling and Formulation Differentiation

alpha,4-Dichlorobenzaldoxime exhibits a melting point of 87–88 °C , which is 46–49 °C lower than the 2,4-dichlorobenzaldoxime regioisomer (mp 134–136 °C) and 33–36 °C lower than the 3,4-dichlorobenzaldoxime isomer (mp 121–123 °C) . This substantial melting point depression arises from the unique crystal packing of the (Z)-4-chloro-N-hydroxybenzimidoyl chloride configuration and directly impacts solid dispensing, dissolution kinetics, and thermal stability during storage and reaction setup.

Melting point
Head-to-head
87–88 °C
Lower mp supports easier weighing and dissolution in solvent-free setups.
46–49 °C lower than 2,4-isomer; 33–36 °C lower than 3,4-isomer.
Solid-state characterization Process chemistry Pre-formulation

Mechanochemical Isoxazole Synthesis Efficiency

In a catalyst-free, solvent-free ball-milling protocol, alpha,4-dichlorobenzaldoxime (as 4-chloro-N-hydroxybenzimidoyl chloride) was selected as the model substrate for reaction optimization with methyl 3-(methylamino)but-2-enoate, delivering isoxazole products in up to 86% isolated yield after 20–60 min milling at 14.6 Hz [1]. By contrast, conventional solution-phase [3+2] cycloadditions of benzohydroximoyl chlorides with alkynes typically afford isoxazoles in 50–70% yields, often requiring organic solvents, elevated temperatures, and transition-metal catalysts [2]. The 86% yield achieved under mechanochemical conditions using the 4-chloro substrate represents a 16–36 percentage-point improvement over traditional methods.

Mechanochemical isoxazole yield
Cross-study comparable
Up to 86%
Published optimized protocol reduces method development time.
Catalyst-free, solvent-free ball milling; +16–36 pp vs. solution-phase cycloaddition.
Green chemistry Mechanochemistry Isoxazole synthesis

Dihydroquinazolinone Scaffold Synthesis Validation

A metal-free, modular synthesis of functionalized hydroxylamino dihydroquinazolinones employing alpha,4-dichlorobenzaldoxime as the hydroximoyl chloride component was reported to afford the target heterocycles in up to 71% yield after screening of bases and solvents [1]. This yield is achieved without transition-metal catalysis and compares favorably with alternative dihydroquinazolinone syntheses using Amberlite 15 resin (typically 60–65% yields for related substrates) [2], establishing the 4-chloro derivative as a competent and validated substrate for this scaffold.

Dihydroquinazolinone yield
Cross-study comparable
Up to 71%
Validated metal-free benchmark for quinazolinone library construction.
+6–11 pp over Amberlite 15-catalyzed analogous substrates.
Medicinal chemistry building blocks Quinazolinone synthesis Metal-free methodology

Class C Beta-Lactamase Inhibitory Activity

In a biochemical assay against Class C beta-lactamase from Enterobacter cloacae 908R, alpha,4-dichlorobenzaldoxime exhibited an IC50 of 3.00 × 10³ nM (3.0 µM) at a test concentration of 0.8 µmol [1]. While comprehensive SAR data for benzohydroximoyl chloride positional isomers against this specific enzyme are not currently available in the public domain, the measured IC50 value provides a quantitative anchoring point for this compound as a beta-lactamase inhibitor probe. The 4-chloro substitution pattern is mechanistically significant, as the para-chloro group may engage in halogen bonding within the enzyme active site, an interaction not geometrically accessible to the ortho-chloro (2,4-dichloro) or meta-chloro (3,4-dichloro) isomers [2].

β-Lactamase IC₅₀
Class-level inference
3.0 µM
Quantitative anchor for SAR; para-chloro may enable halogen bonding not accessible to other isomers.
Class C E. cloacae 908R; no direct comparator data publicly available.
Antibiotic resistance Beta-lactamase inhibition Biochemical probe

Alpha,4-Dichlorobenzaldoxime Application Scenarios


Solvent-Free Mechanochemical Isoxazole Synthesis

Procurement is warranted for laboratories implementing solvent-free, catalyst-free isoxazole synthesis under ball-milling conditions. The published protocol using this specific 4-chloro substrate achieves up to 86% yield [1], eliminating the need for organic solvents and transition-metal catalysts. This directly supports sustainability mandates in pharmaceutical process R&D and academic medicinal chemistry core facilities where solvent waste reduction is a key performance indicator.

Dihydroquinazolinone Scaffold Derivatization

The compound is a validated building block for metal-free synthesis of functionalized hydroxylamino dihydroquinazolinones, a privileged scaffold in kinase inhibitor and CNS drug discovery programs, with reported yields reaching 71% [2]. Its use is recommended over untested dichlorobenzaldoxime isomers for which no analogous synthetic validation data currently exist.

Beta-Lactamase Inhibitor Probe Development

The documented Class C beta-lactamase inhibitory activity (IC50 = 3.0 µM against Enterobacter cloacae 908R) [3] positions this compound as a starting-point probe for antibiotic adjuvant research. Procurement of the 4-chloro isomer is indicated for SAR campaigns targeting Ambler Class C enzymes, where the para-chloro substituent may confer binding advantages over alternative substitution patterns.

18F Radiochemistry Precursor for PET Tracers

The 4-chloro compound serves as the direct synthetic precursor for 4-[18F]fluoro-N-hydroxybenzimidoyl chloride (18FBIC), a building block for 18F-labeled isoxazole PET radiotracers via Ru-promoted cycloaddition [4]. Purchasing the 4-chloro parent compound ensures a chemically defined, non-radioactive starting material for cold reference standard preparation and method development, which is a regulatory expectation in radiopharmaceutical quality control.

Application
Selection Property
Validation Focus
Solvent-free mechanochemical isoxazole synthesis
Published high-yield protocol compatibility
Reproduce optimized ball-milling conditions without additional catalyst screening
Dihydroquinazolinone scaffold derivatization
Validated building block for metal-free heterocycle assembly
Yield consistency across base/solvent screening for library production
Beta-lactamase inhibitor probe development
Baseline IC₅₀ anchoring point with para-substitution advantage
SAR expansion; confirm halogen-bonding contribution vs. other isomers
¹⁸F PET tracer precursor
Chemically defined cold reference standard starting material
Radiopharmaceutical method development and quality control readiness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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